molecular formula C16H17N3O5S2 B3704662 N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE

N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3704662
M. Wt: 395.5 g/mol
InChI Key: HNQVFPBCLBJZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a nitrophenyl group, a piperidine sulfonyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Attachment of the piperidine sulfonyl group.

    Thiophene Carboxamide Formation: Formation of the thiophene carboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interaction: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE: can be compared with other thiophene carboxamides, nitrophenyl derivatives, and piperidine sulfonyl compounds.

Uniqueness

    Structural Features: The combination of nitrophenyl, piperidine sulfonyl, and thiophene carboxamide groups.

    Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.

    Applications: Specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c20-16(17-12-5-4-6-13(9-12)19(21)22)15-10-14(11-25-15)26(23,24)18-7-2-1-3-8-18/h4-6,9-11H,1-3,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQVFPBCLBJZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.